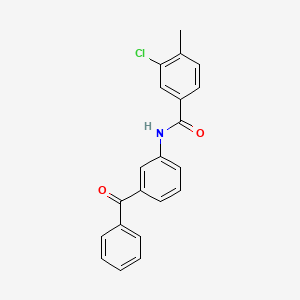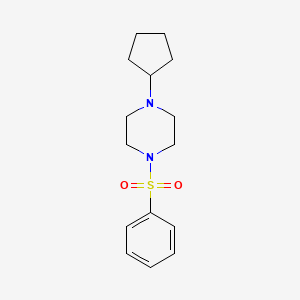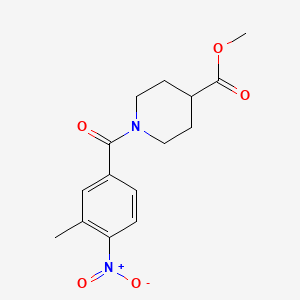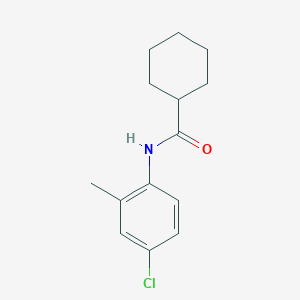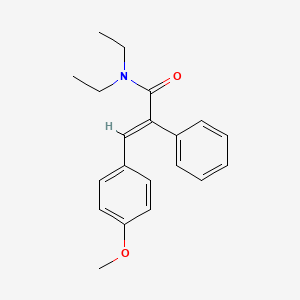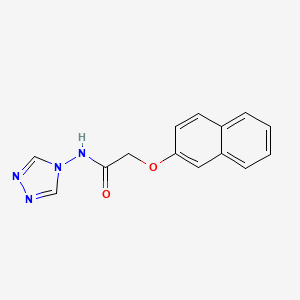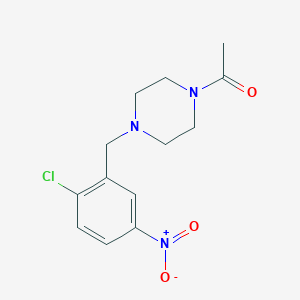
N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has been the subject of extensive scientific research due to its potential application in the field of medicine. TFB is a small molecule inhibitor that has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide involves its ability to bind to a specific protein target, inhibiting its activity. This protein target is involved in a variety of cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of this protein, N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has the potential to disrupt these processes, leading to the death of cancer cells or the reduction of inflammation.
Biochemical and Physiological Effects:
N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has been shown to have a number of biochemical and physiological effects. In laboratory experiments, N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation in animal models of disease. N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide in laboratory experiments is its high affinity for a specific protein target, which allows for precise targeting of cellular processes. Additionally, N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has a low toxicity profile, making it relatively safe for use in laboratory experiments. One limitation of using N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide is its complex synthesis process, which requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research involving N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide. One potential application is in the development of new cancer therapies. N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new drugs that target this process. Additionally, N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide could be further studied for its potential use in the treatment of inflammatory diseases. Finally, research could focus on improving the synthesis process for N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide, making it more accessible for use in laboratory experiments.
Métodos De Síntesis
The synthesis of N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of 6-methyl-2-pyridinylamine, which is then reacted with 3,5-bis(trifluoromethyl)benzoic acid to form the desired product. The synthesis of N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide is a complex process that requires careful attention to detail to ensure that the final product is of high purity and quality.
Aplicaciones Científicas De Investigación
N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has been the subject of extensive scientific research due to its potential application in the field of medicine. It has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs. N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
N-(6-methylpyridin-2-yl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O/c1-8-3-2-4-12(22-8)23-13(24)9-5-10(14(16,17)18)7-11(6-9)15(19,20)21/h2-7H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMZQXTWSRUGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-3,5-bis(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
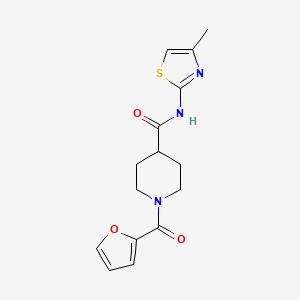
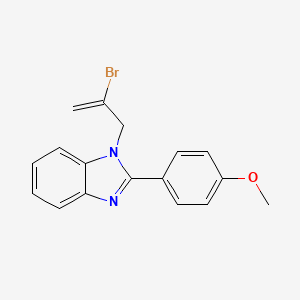
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
